3-Amino-4-ethylphenol
Description
3-Amino-4-ethylphenol is an aromatic amine derivative characterized by a hydroxyl group (-OH) at position 4, an amino group (-NH₂) at position 3, and an ethyl (-CH₂CH₃) substituent at position 4 of the benzene ring. Its ethyl group likely enhances lipophilicity compared to other substituents, influencing solubility and reactivity in organic synthesis or pharmaceutical applications.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-amino-4-ethylphenol |
InChI |
InChI=1S/C8H11NO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2,9H2,1H3 |
InChI Key |
LZZLHTLIUKXAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below highlights key differences between 3-Amino-4-ethylphenol and structurally similar compounds:
Key Observations :
- Substituent Effects: The ethyl group in this compound likely increases hydrophobicity compared to electron-withdrawing groups like -Cl (3-Amino-4-chlorophenol) or polar groups like -OCH₃ (). This could enhance membrane permeability in pharmaceutical contexts.
- Melting Points: 4-Aminophenol’s high melting point (188–190°C) reflects strong hydrogen bonding from its -OH and -NH₂ groups . The ethyl group in this compound may lower this due to reduced symmetry and weaker intermolecular forces.
- Reactivity: Chlorine in 3-Amino-4-chlorophenol increases electrophilicity, favoring substitution reactions, while the ethyl group in this compound may stabilize the ring via electron-donating effects.
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